
6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family. Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring. This particular compound is characterized by the presence of hydroxy, methyl, and dinitroso functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one typically involves the nitration of 6-Hydroxy-4-methyl-2H-1-benzopyran-2-one. The nitration process introduces nitroso groups at the 5 and 7 positions of the benzopyran ring. This reaction is usually carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitroso groups can be reduced to amino groups.
Substitution: The compound can undergo electrophilic substitution reactions at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one.
Reduction: Formation of 6-hydroxy-4-methyl-5,7-diamino-2H-1-benzopyran-2-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitroso groups can participate in redox reactions. These interactions can affect cellular pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-4-methyl-2H-1-benzopyran-2-one: Lacks the nitroso groups, resulting in different chemical and biological properties.
6,7-Dimethoxy-4-methyl-2H-1-benzopyran-2-one: Contains methoxy groups instead of nitroso groups, leading to variations in reactivity and applications.
7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one:
Uniqueness
6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one is unique due to the presence of both hydroxy and dinitroso groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzopyran derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
182954-16-1 |
|---|---|
Molecular Formula |
C10H6N2O5 |
Molecular Weight |
234.16 g/mol |
IUPAC Name |
6-hydroxy-4-methyl-5,7-dinitrosochromen-2-one |
InChI |
InChI=1S/C10H6N2O5/c1-4-2-7(13)17-6-3-5(11-15)10(14)9(12-16)8(4)6/h2-3,14H,1H3 |
InChI Key |
AAWBWKPUUGIZLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=C(C(=C2)N=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



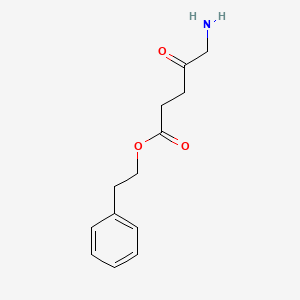
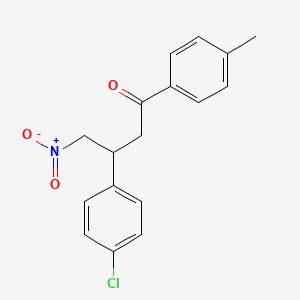
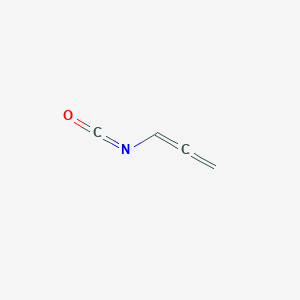
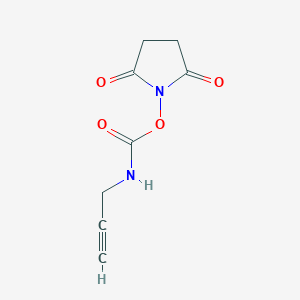
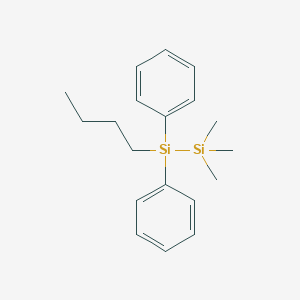
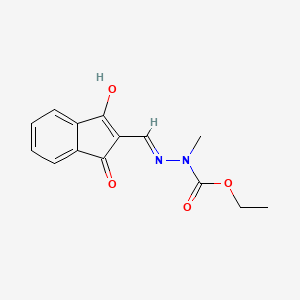

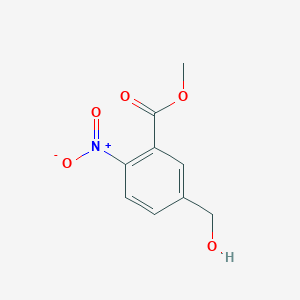
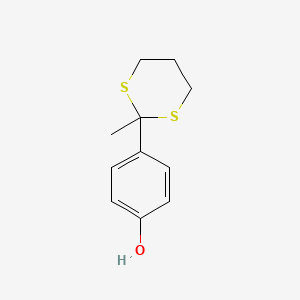
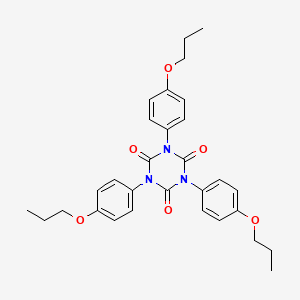
![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)


